(E)-4-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate
Description
Properties
IUPAC Name |
[4-[(4-acetamidophenyl)iminomethyl]phenyl] pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-15(25)24-19-8-6-18(7-9-19)23-13-16-4-10-20(11-5-16)27-21(26)17-3-2-12-22-14-17/h2-14H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRAYWHBSQCDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate typically involves the condensation reaction between 4-acetamidobenzaldehyde and 4-aminophenyl nicotinate. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-4-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate typically involves multi-step organic reactions. The initial steps may include the formation of the imine linkage through the reaction of 4-acetamidobenzaldehyde with a suitable amine or phenol derivative, followed by the addition of nicotinic acid or its derivatives.
Key Characterization Techniques:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing the chemical environment of hydrogen and carbon atoms.
- Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
- Mass Spectrometry (MS) : Provides molecular weight and structural information.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have reported that related compounds demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Significant |
| Candida albicans | Moderate |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation pathways. In silico docking studies have shown promising binding affinities to targets such as Aurora B kinase, which is crucial in cancer cell division.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of nicotinic acid derivatives were synthesized, including compounds structurally related to this compound). These compounds were evaluated for their antimicrobial activity against a panel of pathogens. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting a potential for further development as antimicrobial agents .
Case Study 2: Anticancer Activity
A research article highlighted the synthesis and evaluation of novel hybrid compounds based on nicotine analogs, which included this compound derivatives. The study utilized computer-aided drug design methods to predict interactions with cancer-related proteins. The findings revealed that some compounds showed IC50 values in the micromolar range against human cancer cell lines, indicating their potential as anticancer therapeutics .
Mechanism of Action
The mechanism of action of (E)-4-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The exact molecular pathways involved depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(Anilinomethyl)phenol
Uniqueness
(E)-4-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate is unique due to its specific structural features, such as the presence of both acetamido and nicotinate groups. These functional groups contribute to its distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with biological targets.
Biological Activity
(E)-4-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate is a synthetic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a nicotinic acid moiety linked to an imine structure, which is further substituted with an acetamidophenyl group. This unique structure suggests potential interactions with various biological targets.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes, including dipeptidyl peptidases, which play significant roles in metabolic processes and disease states . The inhibition of these enzymes can lead to altered physiological responses.
- Antimicrobial Activity : Research indicates that related compounds exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi . This suggests that this compound may also possess similar activities.
- Antitumor Effects : Some derivatives of nicotinic acid have been studied for their potential antitumor effects, particularly through mechanisms involving apoptosis and cell cycle arrest in cancer cells . The specific activity of this compound in cancer models remains to be fully elucidated.
Antimicrobial Activity
A study conducted on related compounds demonstrated moderate antimicrobial activity against various microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further exploration .
Antitumor Activity
In vitro studies have indicated that compounds structurally similar to this compound can induce apoptosis in cancer cell lines. For instance, one study noted that certain derivatives significantly increased the levels of acetylated histones, leading to G1 cell cycle arrest in myelodysplastic syndrome models . This raises the possibility that the compound may exert similar effects.
Case Studies
- Dipeptidyl Peptidase Inhibition : A patent described the synthesis of compounds that inhibit dipeptidyl peptidases, which are implicated in various pathological conditions. The mechanism involved competitive inhibition at the enzyme's active site, leading to reduced substrate turnover .
- Antimicrobial Evaluation : A recent study evaluated the antimicrobial efficacy of novel derivatives against clinical isolates. The results indicated that certain modifications to the core structure enhanced activity against resistant strains .
Data Tables
Q & A
Q. What are the established synthetic routes for (E)-4-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate, and how can purity be optimized?
Methodological Answer: The synthesis typically involves a Schiff base formation between 4-acetamidoaniline and a nicotinate aldehyde derivative under acidic or neutral conditions. Key steps include:
- Condensation Reaction: React 4-acetamidoaniline with 4-formylphenyl nicotinate in ethanol or methanol, using catalytic acetic acid to facilitate imine bond formation .
- Purification: Recrystallize the product using a solvent system like ethanol/water or dichloromethane/hexane. Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to detect byproducts such as unreacted aldehyde or enamine derivatives .
Q. How can the structural integrity of this compound be confirmed experimentally?
Methodological Answer:
- Spectroscopic Analysis:
- NMR: Assign peaks for the imine proton (δ 8.5–9.0 ppm, singlet) and acetamide carbonyl (δ 168–170 ppm in NMR). Compare with analogous Schiff base compounds .
- IR: Verify the presence of C=N stretch (~1600–1650 cm) and ester carbonyl (1720–1740 cm) .
- Mass Spectrometry: Use ESI-MS to confirm the molecular ion peak ([M+H]) and fragmentation patterns consistent with the imine linkage .
Q. What preliminary biological assays are recommended to screen for pharmacological activity?
Methodological Answer:
- Antimicrobial Screening: Use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
- Cytotoxicity Assay: Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with IC determination after 48-hour exposure. Compare with normal cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of imine formation in this compound?
Methodological Answer:
- DFT Calculations: Optimize geometries of reactants and transition states using Gaussian 16 at the B3LYP/6-31G(d) level. Calculate activation energy barriers to identify rate-determining steps .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol) to study proton transfer during imine bond formation. Use AMBER or GROMACS with explicit solvent models .
Q. How should researchers address contradictory data in biological activity studies (e.g., variable IC50_{50}50 values across assays)?
Methodological Answer:
- Assay Standardization: Validate protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Metabolomic Profiling: Use LC-MS to identify metabolites that may interfere with activity. Compare results across cell lines to rule out off-target effects .
Q. What strategies can improve the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Derivative Synthesis: Modify the nicotinate ester (e.g., replace with trifluoromethyl groups) or acetamide moiety (e.g., introduce methoxy substituents). Use parallel synthesis for high-throughput screening .
- QSAR Modeling: Generate 3D descriptors (e.g., logP, polar surface area) in MOE software. Corrogate with bioactivity data to identify critical pharmacophores .
Data Contradiction Analysis
Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Variable Temperature NMR: Perform experiments at 25°C and -40°C to detect dynamic processes (e.g., hindered rotation around the imine bond) .
- X-ray Crystallography: Resolve absolute configuration and confirm intramolecular hydrogen bonding (e.g., between acetamide NH and imine N) .
Q. What experimental approaches validate predicted binding interactions with biological targets (e.g., acetylcholinesterase)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the enzyme on a CM5 chip and measure binding kinetics (k, k) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
Comparative Analysis
Q. How does this compound compare structurally and functionally to analogs like (E)-4-(((4-nitrophenyl)imino)methyl)phenyl nicotinate?
Methodological Answer:
- Electrochemical Profiling: Compare redox potentials via cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF in acetonitrile). Nitro groups enhance electron-withdrawing effects, altering reactivity .
- Biological Potency: Test analogs in parallel assays (e.g., anti-inflammatory activity via COX-2 inhibition ELISA). Correlate substituent effects (e.g., nitro vs. acetamide) with IC trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
